1-Ethylundecyl butyrate

CAS No.: 61295-43-0

Cat. No.: VC19529676

Molecular Formula: C9H12O2S2

Molecular Weight: 216.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61295-43-0 |

|---|---|

| Molecular Formula | C9H12O2S2 |

| Molecular Weight | 216.3 g/mol |

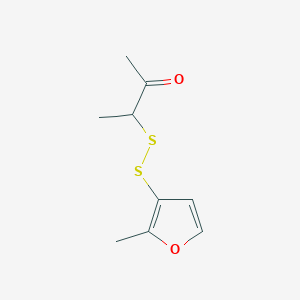

| IUPAC Name | 3-[(2-methylfuran-3-yl)disulfanyl]butan-2-one |

| Standard InChI | InChI=1S/C9H12O2S2/c1-6(10)8(3)12-13-9-4-5-11-7(9)2/h4-5,8H,1-3H3 |

| Standard InChI Key | ZMBFYMNXBQZWHG-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CO1)SSC(C)C(=O)C |

Introduction

Chemical Identity and Structural Features

1-Ethylundecyl butyrate (PubChem CID: 551226) is systematically named tridecan-3-yl butanoate, reflecting its esterification between butyric acid and a branched alcohol, 3-tridecanol . The compound’s structure consists of a butyrate group () linked to a 1-ethylundecyl chain (), resulting in a molecular weight of 270.5 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | Tridecan-3-yl butanoate |

| Molecular Formula | |

| InChI Key | OMGCQARAAZBKQZ-UHFFFAOYSA-N |

| CAS Registry Number | 551226-04-1 |

The branched alkyl chain imparts distinct steric and solubility characteristics compared to linear esters like ethyl butyrate () .

Physicochemical Properties

The compound’s branched structure confers unique physical properties, though experimental data remain sparse. Comparative analysis with linear esters suggests:

The refractive index () is anticipated to fall between 1.430–1.450, aligning with esters of comparable chain length .

Future Research Directions

-

Synthetic Optimization: Screen catalysts (e.g., lipases, solid acids) to improve yield and selectivity.

-

Thermal Analysis: Characterize decomposition pathways using thermogravimetric analysis (TGA).

-

Toxicological Profiling: Evaluate ecotoxicology and mammalian cytotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume